(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid” is C15H24BNO6S. Its molecular weight is 357.2 g/mol.Chemical Reactions Analysis
Boronic acids and their derivatives are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . The boron moiety can be converted into a broad range of functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Boronic acids are integral in the synthesis of complex organic molecules due to their unique reactivity and versatility. They serve as synthetic intermediates and building blocks in creating multifunctional compounds. For instance, derivatives closely related to the compound of interest have been synthesized to study their structure and potential applications in medicine, agriculture, and industrial chemistry. These compounds demonstrate the ability of boronic acids to act as scaffolds for constructing multifunctional molecules with potential new applications (R. Zhang et al., 2017).
Applications in Material Science
The incorporation of boronic acids into macrocyclic and polymeric structures showcases their utility in material science. For example, novel dimeric and tetrameric boronates prepared from various aryl boronic acids have been explored for their structural and chemical properties, offering new perspectives in macrocyclic chemistry and the development of materials with specialized functions (N. Fárfan et al., 1999).
Role in Medicinal Chemistry
The synthesis of complex organic molecules with boronic acids plays a crucial role in drug discovery and development. The coupling of boronic acids with saturated heterocyclic partners, for instance, illustrates their significance in pharmaceutical research. This methodology enables the synthesis of functionalized bicyclic building blocks, including compounds with potential therapeutic applications (Daniel M Allwood et al., 2014).
properties
IUPAC Name |
[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZCBXVOCRVGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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